molecular formula C26H24FN3O2S B2569469 2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115368-30-3

2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2569469
CAS No.: 1115368-30-3
M. Wt: 461.56
InChI Key: HJDRBJRMIVRCSU-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

    Coupling Reactions: Suzuki-Miyaura coupling reactions are used to introduce the fluorophenyl group.

Scientific Research Applications

2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:

  • 2-(methylsulfanyl)-N,N-diethyl-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • 2-(ethylsulfanyl)-N,N-diethyl-3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • 2-(propylsulfanyl)-N,N-diethyl-3-(4-iodophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties .

Biological Activity

The compound 2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22FN3O2S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Observed MIC (µg/mL)
Staphylococcus aureusModerate inhibition80
Escherichia coliModerate inhibition75
Candida albicansStrong inhibition65

The compound demonstrated a notable inhibition zone against Candida albicans, surpassing the efficacy of standard antibiotics such as ampicillin .

Anticancer Activity

Quinazoline derivatives have been recognized for their potential as anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. The target compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), a critical pathway in many cancers.

  • Inhibition of EGFR : The compound exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity against EGFR autophosphorylation. This suggests potential applications in targeted cancer therapies .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • EGFR Inhibition : The compound inhibits EGFR kinase activity, which is crucial for tumor growth and survival.
  • Antimicrobial Mechanism : The presence of the benzylsulfanyl group enhances membrane permeability, allowing for better penetration into bacterial cells and subsequent inhibition of growth.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of quinazoline derivatives found that compounds similar to our target demonstrated significant activity against multi-drug resistant strains. The study highlighted that modifications to the quinazoline scaffold can enhance antibacterial properties .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines showed that derivatives with similar structures to our compound induced apoptosis in cancer cells through EGFR pathway modulation. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

Properties

IUPAC Name

2-benzylsulfanyl-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c1-3-29(4-2)24(31)19-10-15-22-23(16-19)28-26(33-17-18-8-6-5-7-9-18)30(25(22)32)21-13-11-20(27)12-14-21/h5-16H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDRBJRMIVRCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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